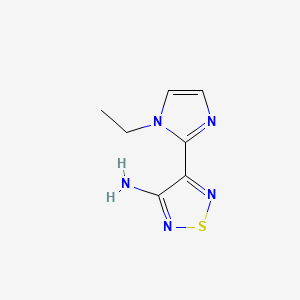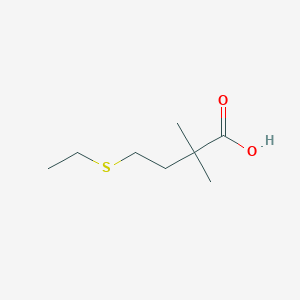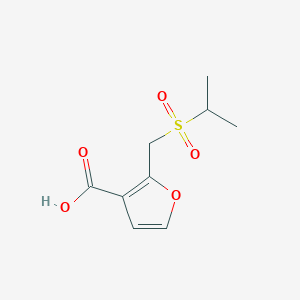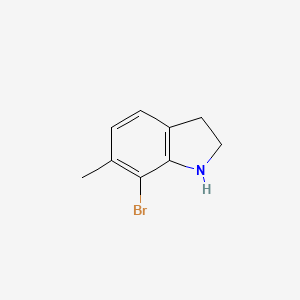![molecular formula C10H17NO2 B13521034 Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate is an organic compound with the chemical formula C12H18F3NO4. It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate typically involves the reaction of 2-azaspiro[3.3]heptane with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the spirocyclic ring attacks the carbon atom in ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate
- tert-butyl N-{2-azaspiro[3.3]heptan-6-ylmethyl}carbamate hydrochloride
Uniqueness
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogues. The presence of the ethyl ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)3-8-4-10(5-8)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
PPOPKVADCIPAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC2(C1)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


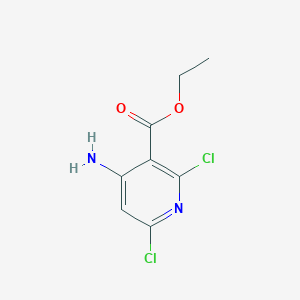
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)


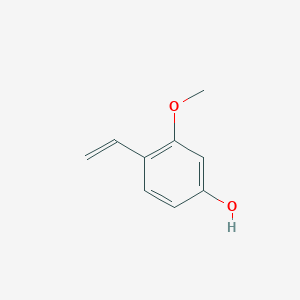
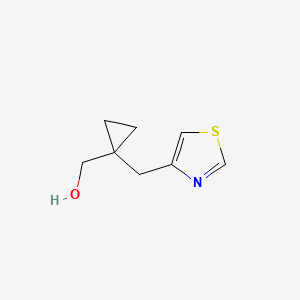
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
